molecular formula C13H9ClN2O B14079556 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile

Cat. No.: B14079556
M. Wt: 244.67 g/mol
InChI Key: KFRRSRIIZVJDSE-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a benzonitrile moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of large quantities of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is unique due to its combination of a chloropyridine ring and a methoxybenzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile

InChI

InChI=1S/C13H9ClN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3

InChI Key

KFRRSRIIZVJDSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)Cl

Origin of Product

United States

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